Atorvastatin, (3S,5R)-

説明

Atorvastatin is a lipid-lowering drug with significant clinical importance in the treatment of cardiovascular diseases. It belongs to the class of statins , which inhibit the enzyme HMG-CoA reductase , a key player in cholesterol biosynthesis. By reducing cholesterol levels, Atorvastatin helps prevent atherosclerosis and related complications.

Synthesis Analysis

The synthesis of Atorvastatin involves several approaches. Notably, the Paal-Knorr synthesis has been employed. Additionally, researchers have explored novel synthetic strategies to enhance efficiency and yield.

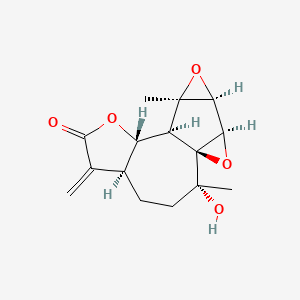

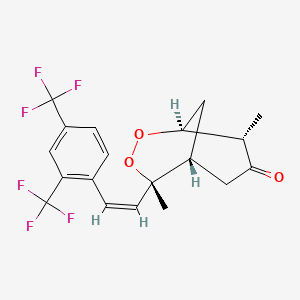

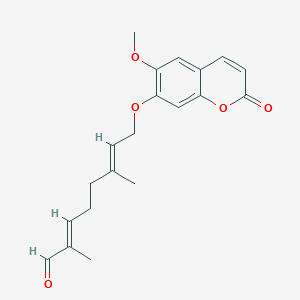

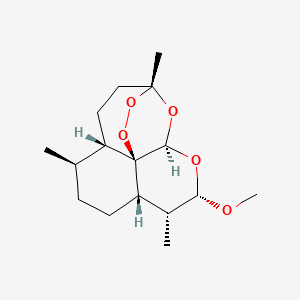

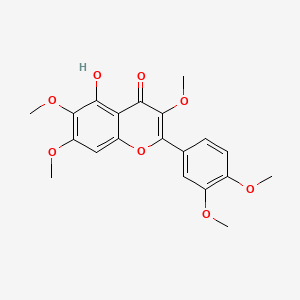

Molecular Structure Analysis

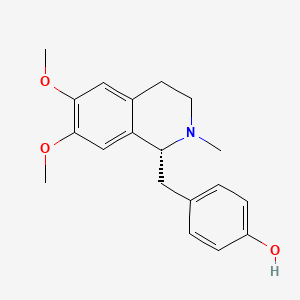

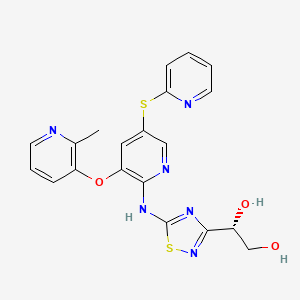

Atorvastatin’s molecular formula is C33H35FN2O5 . Its structure comprises a pyrrole ring , a pentafluorophenyl group , and a 3,5-dihydroxyheptanoic acid side chain . The stereochemistry is specified as (3S,5R)- .

Chemical Reactions Analysis

Atorvastatin undergoes various chemical reactions during synthesis and metabolism. These include esterification, oxidation, and cyclization steps. Understanding these reactions aids in optimizing production processes and ensuring product quality.

Physical And Chemical Properties Analysis

- Physical Properties :

- Atorvastatin appears as a white to off-white crystalline powder .

- It is sparingly soluble in water but dissolves well in organic solvents.

- Chemical Properties :

- Atorvastatin is acidic due to the carboxylic acid group.

- It is stable under normal storage conditions .

科学的研究の応用

1. Neuroprotection and Antidepressant Effects

- Neuroprotective Agent and Antidepressant-Like Effects : Atorvastatin has been recognized as a neuroprotective agent with potential antidepressant-like effects. Studies have shown that it modulates the serotonergic system, contributing to its antidepressant-like effect in mice (Ludka et al., 2014).

2. Pain Management

- Antinociceptive Activity : Research has demonstrated the antinociceptive (pain-relieving) activity of atorvastatin in various animal pain models. This suggests that atorvastatin can reduce nociception and inflammation (Garcia et al., 2011).

3. Pharmacokinetics and Drug Interactions

- Pharmacokinetic Modeling : A physiologically based pharmacokinetic model for atorvastatin has been developed, which helps in predicting the pharmacokinetic profiles and drug-drug interaction effects. This model can be instrumental in assessing the safety and efficacy of atorvastatin in clinical settings (Zhang, 2015).

4. Cardiovascular Health

- Effects on Heart Failure Patients : Atorvastatin has been found to improve endothelial function and reduce inflammatory processes in heart failure patients, even those with normal cholesterol levels. This indicates its beneficial role beyond cholesterol management (Tousoulis et al., 2005).

5. Autoimmune Diseases

- Modulation of Immune Response in Autoimmune Diseases : Atorvastatin shows promise in the treatment of autoimmune diseases like multiple sclerosis. It promotes a Th2 bias and reverses paralysis in central nervous system autoimmune diseases, offering potential for broader immunomodulatory effects (Youssef et al., 2002).

6. Metabolic Disorders and Immune Dysfunction

- Improving Metabolic Disorders and Immune Function : Atorvastatin has shown efficacy in improving physiological parameters and alleviating immune dysfunction in metabolic disordersrelated to type 2 diabetes, such as lowering cholesterol and LDL levels, improving glucose tolerance, and modulating pro-inflammatory cytokines. This indicates its potential in managing diabetes-related complications (Lee et al., 2016).

7. Asthma and Respiratory Conditions

- Beneficial Effects in Asthma : Atorvastatin has demonstrated beneficial effects on histological changes in the lungs in chronic murine models of asthma, reducing inflammation and improving lung function. This suggests its potential use in respiratory conditions (Fırıncı et al., 2014).

8. Cancer Research

- Antitumor Activity in Cancer Research : Studies have explored the antitumor activity of atorvastatin, particularly in breast cancer cells. Atorvastatin-loaded lipid nanoparticles have shown promising results in treating breast cancer, indicating its potential in oncology (Gambhire et al., 2018).

Safety And Hazards

- Adverse Effects :

- Common side effects include myalgia , headache , and gastrointestinal disturbances .

- Rarely, it may cause rhabdomyolysis (muscle breakdown).

- Drug Interactions :

- Atorvastatin interacts with CYP3A4 inhibitors (e.g., clarithromycin, grapefruit juice).

- Caution is needed when co-administering with other drugs.

- Liver Function Monitoring :

- Regular liver function tests are essential due to potential hepatotoxicity.

将来の方向性

- Personalized Medicine :

- Tailoring Atorvastatin dosages based on genetic variations.

- Combination Therapies :

- Exploring synergistic effects with other cardiovascular drugs.

- Nanotechnology Applications :

- Developing targeted drug delivery systems.

特性

IUPAC Name |

(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SXOMAYOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237276 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin, (3S,5R)- | |

CAS RN |

887324-52-9 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN, (3S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6MO59C0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。